Cas no 29938-63-4 (5-chloro-3-ethyl-1-methyl-1H-pyrazole)

5-Chloro-3-ethyl-1-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with chloro, ethyl, and methyl functional groups. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals, agrochemicals, and coordination chemistry. The chloro and ethyl substituents enhance reactivity, enabling selective functionalization, while the methyl group at the 1-position stabilizes the pyrazole ring. Its well-defined molecular framework makes it valuable for constructing complex molecules, including bioactive compounds. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its consistent purity and structural specificity support reproducible results in research and industrial processes.
5-chloro-3-ethyl-1-methyl-1H-pyrazole structure
29938-63-4 structure
Product Name:5-chloro-3-ethyl-1-methyl-1H-pyrazole
CAS No:29938-63-4
MF:C6H9ClN2
MW:144.602060079575
MDL:MFCD09749503
CID:2662963
PubChem ID:12035666
Update Time:2025-05-21

5-chloro-3-ethyl-1-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-3-ethyl-1-methylpyrazole
    • 5-chloro-3-ethyl-1-methyl-1H-pyrazole
    • SCHEMBL26141836
    • SY197420
    • MFCD09749503
    • DTXSID30476274
    • 29938-63-4
    • CS-0264868
    • AKOS006328139
    • G44747
    • EN300-95027
    • DTXCID30427084
    • 963-205-2
    • MDL: MFCD09749503
    • Inchi: 1S/C6H9ClN2/c1-3-5-4-6(7)9(2)8-5/h4H,3H2,1-2H3
    • InChI Key: XZZMBFVRHGIIGW-UHFFFAOYSA-N
    • SMILES: ClC1=CC(CC)=NN1C

Computed Properties

  • Exact Mass: 144.0454260g/mol
  • Monoisotopic Mass: 144.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 17.8Ų

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5-chloro-3-ethyl-1-methyl-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:29938-63-4)5-chloro-3-ethyl-1-methyl-1H-pyrazole
Order Number:A1085021
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:22
Price ($):392.0
Email:sales@amadischem.com

Additional information on 5-chloro-3-ethyl-1-methyl-1H-pyrazole

5-Chloro-3-Ethyl-1-Methyl-1H-Pyrazole (CAS No. 29938-63-4)

The compound 5-chloro-3-ethyl-1-methyl-1H-pyrazole (CAS No. 29938-63-4) is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings consisting of two adjacent nitrogen atoms and three carbon atoms, making them highly versatile in various chemical applications. The specific structure of 5-chloro-3-ethyl-1-methyl-1H-pyrazole includes a chlorine atom at the 5-position, an ethyl group at the 3-position, and a methyl group at the 1-position, which contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the potential of 5-chloro derivatives in the field of agrochemicals, particularly as fungicides and herbicides. The presence of the chlorine atom at the 5-position enhances the compound's ability to interact with biological targets, making it a promising candidate for pest control applications. Researchers have also explored the use of pyrazole derivatives in medicinal chemistry, where they have shown potential as inhibitors of various enzymes and receptors involved in disease pathways.

The synthesis of 5-chloro-3-ethyl-1-methyl pyrazole involves a multi-step process that typically begins with the formation of a pyrazole ring through cyclization reactions. The introduction of substituents such as chlorine and ethyl groups is achieved through nucleophilic substitution or electrophilic substitution mechanisms, depending on the specific conditions employed. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield.

In terms of applications, pyrazole-based compounds have found utility in materials science as well. For instance, 5-chloro pyrazoles have been investigated for their potential as precursors in the synthesis of advanced materials such as conductive polymers and metalloorganic frameworks (MOFs). These materials exhibit unique electronic properties that make them suitable for applications in electronics and energy storage.

One of the most exciting developments in recent years has been the exploration of pyrazole derivatives in drug discovery. The ability to modify substituents on the pyrazole ring allows chemists to fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. For example, 5-chloro substituted pyrazoles have been studied for their anti-inflammatory and anticancer activities, with promising results in preclinical models.

From an environmental perspective, understanding the fate and behavior of pyrazole-based compounds in ecosystems is crucial for assessing their safety. Studies have shown that certain pyrazoles degrade relatively quickly under aerobic conditions, reducing their persistence in soil and water. However, further research is needed to evaluate their long-term impact on non-target organisms and ecosystems.

In conclusion, 5-chloro-3-Ethyl -1-Methyl -1H-Pyrazole (CAS No. 29938 -63 -4) represents a valuable compound with diverse applications across multiple industries. Its unique chemical structure enables it to serve as a building block for advanced materials, agrochemicals, and pharmaceuticals. As research continues to uncover new functionalities and applications for this compound, its role in modern chemistry is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:29938-63-4)5-chloro-3-ethyl-1-methyl-1H-pyrazole
A1085021
Purity:99%
Quantity:1g
Price ($):392.0
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